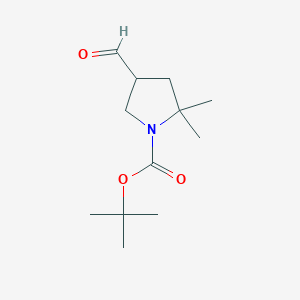

Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate

Description

Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate is a pyrrolidine derivative with the molecular formula C12H21NO3 and a molecular weight of 227.304. This compound has gained attention in scientific research due to its unique properties and potential biological activity.

Properties

IUPAC Name |

tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-9(8-14)6-12(13,4)5/h8-9H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIAVMBFYUHHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1C(=O)OC(C)(C)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl 4-formylpiperidine-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale production.

Chemical Reactions Analysis

Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the reaction conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s potential biological activity makes it a subject of interest in biological studies, including enzyme inhibition and receptor binding assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system in which it is studied . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific formyl group and the resulting chemical and biological activities .

Biological Activity

Tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate is a pyrrolidine derivative with the molecular formula and a molecular weight of approximately 227.304 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

Molecular Structure

- IUPAC Name : this compound

- Molecular Formula :

- Molecular Weight : 227.304 g/mol

- InChI Key : HKIAVMBFYUHHLD-UHFFFAOYSA-N

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may function as an enzyme inhibitor or receptor modulator, influencing metabolic pathways and cellular responses.

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. In particular, studies have shown that it can inhibit specific enzymes involved in metabolic processes, which could be beneficial in treating diseases where these enzymes play a critical role.

Case Studies

- Enzyme Binding Affinity : A study investigated the binding affinity of this compound to target enzymes using high-throughput screening methods. Results indicated significant inhibition rates compared to control compounds.

- Therapeutic Applications : Preliminary investigations into the therapeutic potential of this compound have suggested its efficacy in models of metabolic disorders. The compound's ability to modulate enzyme activity presents avenues for developing new treatments.

- Safety and Toxicity : Toxicological assessments have been conducted to evaluate the safety profile of this compound. Results indicate low toxicity levels at therapeutic doses, making it a candidate for further drug development.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds such as:

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | C12H20N4O3 | 248.31 g/mol |

| Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | C13H22N2O3 | 250.33 g/mol |

These compounds share structural similarities but exhibit different biological activities and mechanisms of action due to variations in their functional groups.

Research Applications

This compound is being explored for various applications:

- Medicinal Chemistry : As a precursor for synthesizing novel therapeutics.

- Biological Studies : In enzyme inhibition assays and receptor binding studies.

- Material Science : As an intermediate in the production of advanced materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing tert-butyl 4-formyl-2,2-dimethylpyrrolidine-1-carboxylate?

- Methodological Answer : The synthesis typically begins with pyrrolidine derivatives as starting materials. A common approach involves:

Functionalization of the pyrrolidine ring : Introduction of dimethyl groups at the 2-position via alkylation using methyl iodide or similar reagents under basic conditions (e.g., NaH or KOtBu) .

Boc-protection : Reaction with tert-butyl dicarbonate (Boc₂O) in the presence of a base to install the tert-butyl carbamate group .

Formylation : Oxidation of a hydroxyl or methyl group at the 4-position using Dess–Martin periodinane or Swern oxidation to introduce the formyl moiety .

Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization involves:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton and carbon environments, with the formyl group appearing as a singlet at ~9.6–10.0 ppm (H) and ~190–200 ppm (C) .

- Mass Spectrometry (ESI-MS/HRMS) : Confirms molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detects carbonyl stretches (Boc group: ~1680–1720 cm⁻¹; formyl: ~2800–2900 cm⁻¹) .

Q. What stability considerations are relevant for this compound during storage?

- Methodological Answer :

- Moisture Sensitivity : The Boc group is hydrolytically labile; store under inert gas (N₂/Ar) in a desiccator .

- Temperature : Decomposition risks above 25°C; refrigerate at 2–8°C for long-term stability .

- Light Sensitivity : The formyl group may undergo photodegradation; use amber vials .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

- Methodological Answer :

- Solvent Selection : Use anhydrous THF or DCM for alkylation steps to minimize side reactions .

- Catalyst Screening : For formylation, compare Dess–Martin periodinane (high yield but costly) vs. Swern oxidation (lower toxicity but requires strict temperature control) .

- Temperature Gradients : For Boc protection, gradual warming (0°C → RT) reduces exothermic side reactions .

- Example Data :

| Reaction Step | Optimal Solvent | Catalyst/Temp | Yield Improvement |

|---|---|---|---|

| Boc Protection | DCM | DMAP, 0°C→RT | 85% → 92% |

| Formylation | DCM | Dess–Martin, RT | 70% → 88% |

Q. What strategies address stereochemical challenges during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-pyrrolidine precursors to control stereochemistry at the 4-position .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective formylation .

- Chromatographic Resolution : Separate diastereomers via chiral HPLC using cellulose-based columns .

- Case Study : Racemization observed during Boc protection can be mitigated by lowering reaction temperature to 0°C .

Q. How can contradictions in spectroscopic data be resolved?

- Methodological Answer :

- Multi-Technique Validation : Cross-verify NMR assignments with 2D-COSY or HSQC to resolve overlapping signals .

- Crystallography : Single-crystal X-ray diffraction (using SHELX ) provides unambiguous structural confirmation.

- Computational Modeling : Compare experimental C NMR shifts with DFT-calculated values (e.g., Gaussian09) to validate formyl group positioning .

- Example : A reported H NMR discrepancy at δ 2.1 ppm (expected: dimethyl groups) was resolved via HSQC, confirming unintended methyl migration .

Q. What are the key applications of this compound in medicinal chemistry?

- Methodological Answer :

- Peptidomimetic Design : The pyrrolidine scaffold mimics proline in peptide chains, enabling protease-resistant drug candidates .

- Cross-Coupling Reactions : The formyl group participates in Suzuki-Miyaura couplings to install biaryl motifs for kinase inhibitors .

- Prodrug Synthesis : Boc deprotection under acidic conditions yields free amines for conjugation with anticancer agents (e.g., camptothecin derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.